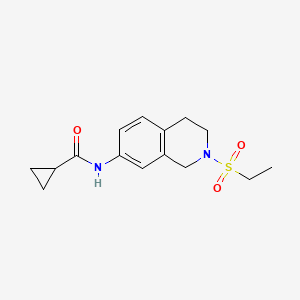
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and has been synthesized through various methods. The purpose of
Scientific Research Applications
Synthesis and Chemical Characterization
Studies on nitration, a key process in synthesizing these compounds, have been conducted. L. D. Smirnov et al. (1971) explored the nitration of 2-methoxy-3-hydroxypyridine, revealing insights into the reaction mechanism and product orientation (L. D. Smirnov et al., 1971).
Chemical Reaction Studies
The compound and its variants have been used to study various chemical reactions. For example, C. Jun (2007) synthesized 3-methoxy-5,6-diamino-2-nitropyridine, examining the reaction activity and identifying the product structure (C. Jun, 2007).
J. Khalafy et al. (2002) investigated the reactions involving nitropyridine derivatives to produce imidazo[1,2-a]pyridines and indoles, showcasing the synthetic applications of these compounds (J. Khalafy et al., 2002).
Catalysis and Sensor Applications
- The derivatives of N
6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine have potential applications in catalysis and sensing. Katsuhiko Sato et al. (2018) explored the electrochemical oxidation of amines using nitroxyl radical catalysts and demonstrated the electroanalysis of lidocaine, suggesting possible sensor applications (Katsuhiko Sato et al., 2018).
Environmental and Safety Studies
- Research has also focused on the environmental and safety aspects related to the derivatives of this compound. For example, studies on the formation of carcinogenic impurities like N-nitrosodimethylamine (NDMA) in pharmaceutical products have been conducted to ensure safety and compliance (N. Nasr et al., 2021).
properties
IUPAC Name |
6-N-(2-methoxyethyl)-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-15-5-4-10-7-3-2-6(12(13)14)8(9)11-7/h2-3H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHJWWBPOACHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2681833.png)

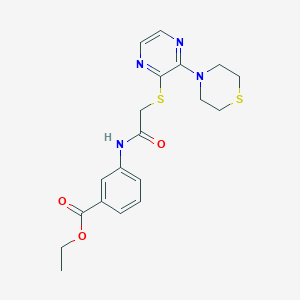
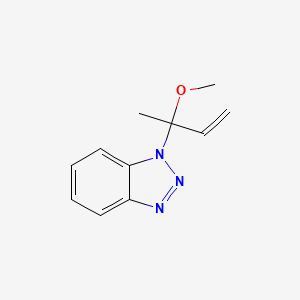
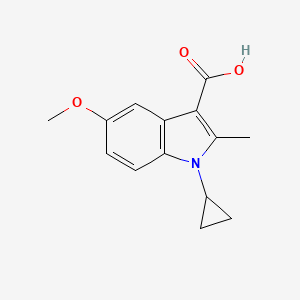
![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)

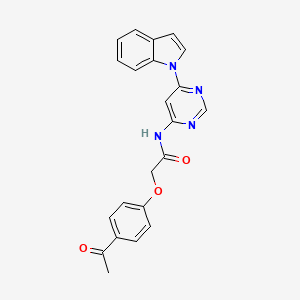
![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)


